![molecular formula C18H15F2N3O4 B2988083 2,6-difluoro-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide CAS No. 1226441-39-9](/img/structure/B2988083.png)
2,6-difluoro-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Scientific Research Applications
Synthesis and Molecular Design
The compound has been utilized in the synthesis of novel molecular entities, demonstrating the versatility of its structure in the creation of new chemical entities with potential applications in medicinal chemistry and materials science. For example, the synthesis of "2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide" outlines its role in the development of new Positron Emission Tomography (PET) agents for imaging B-Raf(V600E) in cancers, illustrating its utility in diagnostic applications (Min Wang et al., 2013).
Anticancer and Antidiabetic Screening
There's a notable interest in evaluating derivatives of the compound for anticancer and antidiabetic activities. Research into dihydropyrimidine derivatives, which bear structural resemblance or are conceptual derivatives of the focal compound, highlights the ongoing efforts to discover new therapeutic agents with improved efficacy and selectivity. Studies like the one conducted by Lalpara et al. (2021), investigate these derivatives for their antidiabetic properties, providing a glimpse into the therapeutic potential of these molecules (J. Lalpara et al., 2021).
Antimicrobial and Antitumor Activities
Further research into the antimicrobial and antitumor activities of 1,3,4-oxadiazole derivatives, which share a core structural motif with the original compound, has been explored. These studies aim to understand the biological activities and potential therapeutic applications of these compounds. Kaya et al. (2017) conducted studies on hydrazide and oxadiazole derivatives, highlighting their antimicrobial and antitumor potentials, which could lead to the development of new chemotherapeutic agents (B. Kaya et al., 2017).
Spectral-Luminescent Properties
Investigations into the spectral-luminescent properties of related compounds, such as the study by Mikhailov et al. (2018), provide insights into the optical properties of these molecules, opening avenues for their application in materials science, particularly in the development of new fluorescent materials and probes (I. E. Mikhailov et al., 2018).
properties
IUPAC Name |
2,6-difluoro-N-[[3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2N3O4/c1-25-11-5-7-12(8-6-11)26-10-15-22-16(27-23-15)9-21-18(24)17-13(19)3-2-4-14(17)20/h2-8H,9-10H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUVLPKKMOCAVJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=NOC(=N2)CNC(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-difluoro-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.